2-(2-methoxyphenoxy)-N-propylpropanamide
Description
Chemical Structure: 2-(2-Methoxyphenoxy)-N-propylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 2-methoxyphenoxy group at the second carbon and an N-propyl group. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 249.30 g/mol.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-propylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-9-14-13(15)10(2)17-12-8-6-5-7-11(12)16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEMBBSMHBBEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-propylpropanamide typically involves multiple steps. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanamine . The final step involves the reaction of 2-(2-methoxyphenoxy)ethanamine with propionyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to improve yield and reduce production costs. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient conversion at each step .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the amide group can produce corresponding amines .
Scientific Research Applications
2-(2-methoxyphenoxy)-N-propylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-propylpropanamide involves its interaction with specific molecular targets. For instance, it may act as a receptor antagonist, binding to and inhibiting the activity of certain receptors in the body. This can modulate various biological pathways and result in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
Functional Group Impact on Activity
Hydroxymethyl Substitution () :
- 2-[5-(Hydroxymethyl)-2-methoxyphenoxy]-N-propylpropanamide exhibits increased hydrophilicity due to the polar hydroxymethyl group. This may improve aqueous solubility but reduce blood-brain barrier penetration compared to the parent compound.
Chlorophenoxy and Amino Groups () :
- The amino group could facilitate interactions with biological targets (e.g., enzymes or receptors via hydrogen bonding).
Thioether and Aromatic Systems () :
- The thioether linkage in 2-((4,5-Diphenyloxazol-2-yl)thio)-N-propylpropanamide introduces metabolic susceptibility (oxidation to sulfoxides/sulfones) but may enhance binding to sulfur-rich biological targets.
Diethylamide vs. Propylamide () :
- Replacing N-propyl with N,N-diethyl in 2-(2-Amino-5-methylphenoxy)-N,N-diethylpropanamide reduces steric hindrance and alters electronic properties, possibly affecting pharmacokinetic profiles (e.g., longer half-life due to slower metabolic clearance).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
